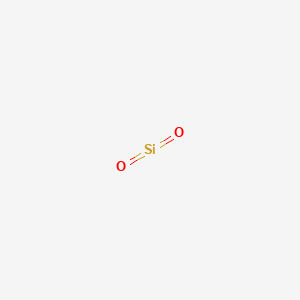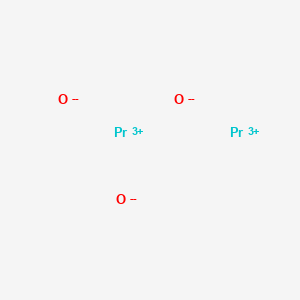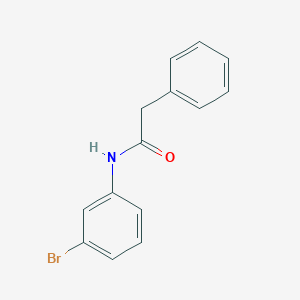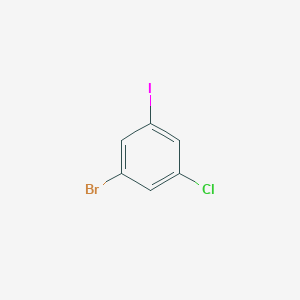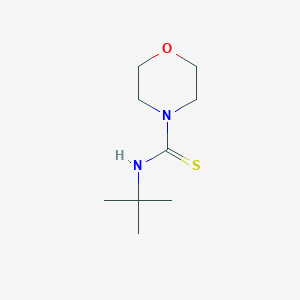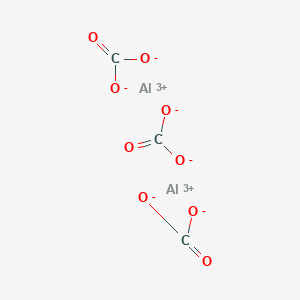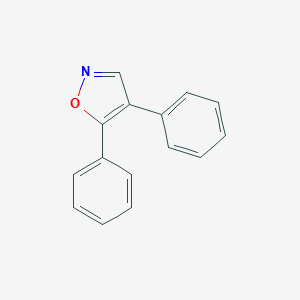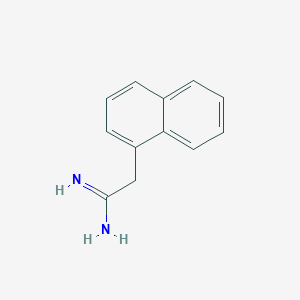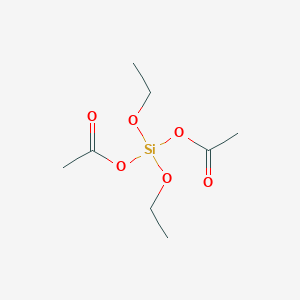
Diacetoxydiethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diacetoxydiethoxysilane (DADES) is a chemical compound that is commonly used in scientific research. It is a silane coupling agent that is used to improve the adhesion between organic and inorganic materials. DADES has a wide range of applications in the fields of chemistry, materials science, and biochemistry.
Applications De Recherche Scientifique
Diacetoxydiethoxysilane has a wide range of applications in scientific research. It is commonly used as a coupling agent to improve the adhesion between organic and inorganic materials. This is especially useful in the field of materials science where researchers are developing new materials with unique properties. Diacetoxydiethoxysilane can also be used as a surface modifier to improve the wettability of surfaces. This is useful in the field of microfluidics where researchers are developing lab-on-a-chip devices.
Mécanisme D'action
The mechanism of action of Diacetoxydiethoxysilane is based on its ability to form covalent bonds with both organic and inorganic materials. Diacetoxydiethoxysilane contains two acetoxy groups which can react with hydroxyl groups on the surface of organic materials. It also contains two ethoxy groups which can react with silanol groups on the surface of inorganic materials. This results in the formation of a stable covalent bond between the two materials, improving their adhesion.
Effets Biochimiques Et Physiologiques
There are currently no known biochemical or physiological effects of Diacetoxydiethoxysilane. It is considered to be a relatively safe chemical compound when handled properly. However, it is important to follow proper safety protocols when working with Diacetoxydiethoxysilane as it can be harmful if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Diacetoxydiethoxysilane in lab experiments is its ability to improve the adhesion between organic and inorganic materials. This is especially useful when developing new materials with unique properties. However, there are also some limitations to using Diacetoxydiethoxysilane. For example, it can be difficult to control the reaction between Diacetoxydiethoxysilane and the surface of the material being modified. This can result in uneven coating or poor adhesion.
Orientations Futures
There are many future directions for research involving Diacetoxydiethoxysilane. One area of research is the development of new materials with unique properties. Researchers are currently exploring the use of Diacetoxydiethoxysilane as a coupling agent for the development of new materials such as self-healing polymers and biocompatible materials. Another area of research is the use of Diacetoxydiethoxysilane in the field of microfluidics. Researchers are developing new lab-on-a-chip devices that use Diacetoxydiethoxysilane as a surface modifier to improve the wettability of surfaces.
Conclusion
In conclusion, Diacetoxydiethoxysilane is a useful chemical compound that has a wide range of applications in scientific research. It is commonly used as a coupling agent to improve the adhesion between organic and inorganic materials. Diacetoxydiethoxysilane has a relatively safe profile when handled properly. There are many future directions for research involving Diacetoxydiethoxysilane, including the development of new materials with unique properties and the use of Diacetoxydiethoxysilane in the field of microfluidics.
Méthodes De Synthèse
Diacetoxydiethoxysilane can be synthesized through the reaction of acetic anhydride and diethoxydimethylsilane. The reaction is typically carried out at room temperature and in the presence of a catalyst such as hydrochloric acid. The resulting product is a clear liquid that is soluble in organic solvents such as ethanol and acetone.
Propriétés
Numéro CAS |
13170-18-8 |
|---|---|
Nom du produit |
Diacetoxydiethoxysilane |
Formule moléculaire |
C8H16O6Si |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
[acetyloxy(diethoxy)silyl] acetate |
InChI |
InChI=1S/C8H16O6Si/c1-5-11-15(12-6-2,13-7(3)9)14-8(4)10/h5-6H2,1-4H3 |
Clé InChI |
ZQSAMWXOYNJGII-UHFFFAOYSA-N |
SMILES |
CCO[Si](OCC)(OC(=O)C)OC(=O)C |
SMILES canonique |
CCO[Si](OCC)(OC(=O)C)OC(=O)C |
Autres numéros CAS |
13170-18-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



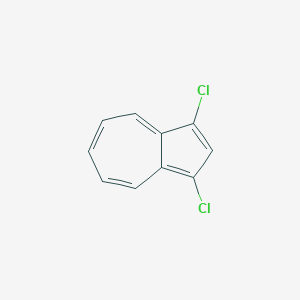
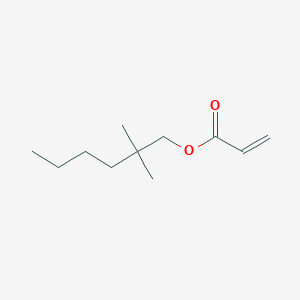
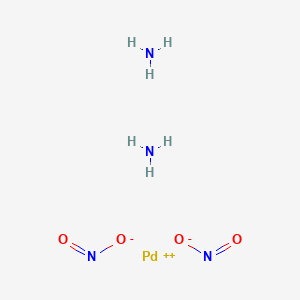
![1-Imidazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-3-phenyl-2-thioxo-](/img/structure/B84596.png)
